molecular formula C22H19FN2O5S B3013758 4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1031989-79-3

4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B3013758
CAS No.: 1031989-79-3
M. Wt: 442.46
InChI Key: UNSBVMZILXLSFR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic framework known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . Its structure features a benzothiadiazine core substituted with a 3-fluoro-4-methoxybenzyl group at position 4 and a 2-methoxyphenyl group at position 2. The 1,1-dioxide moiety enhances electronic stability and influences binding interactions.

Properties

IUPAC Name

4-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-29-19-12-11-15(13-16(19)23)14-24-18-8-4-6-10-21(18)31(27,28)25(22(24)26)17-7-3-5-9-20(17)30-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSBVMZILXLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1031989-79-3) belongs to the class of benzothiadiazine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C22H19FN2O5S
  • Molecular Weight : 442.5 g/mol
  • Structure : The compound features a benzothiadiazine core substituted with fluorinated and methoxybenzyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in several key areas:

Anticancer Activity

A study conducted on various benzothiadiazine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Cell Lines Tested : CCRF-CEM (leukemia), MDA-MB-435 (melanoma), K-562 (leukemia).
  • Findings : The compound exhibited a mean GI50 value significantly lower than established anticancer drugs such as bendamustine and chlorambucil, indicating potent anticancer properties .
Compound NameCell Line TestedMID GI50 Value
This compoundCCRF-CEM2.09 µM
BendamustineCCRF-CEM60 µM
ChlorambucilCCRF-CEM52 µM

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Telomerase : Some derivatives in the benzothiadiazine class have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways.

Antimicrobial Activity

In addition to anticancer properties, benzothiadiazine derivatives have been evaluated for their antimicrobial efficacy:

  • Testing Methodology : Compounds were screened against standard microbial strains.
  • Results : Certain derivatives demonstrated significant antimicrobial activity comparable to established antibiotics .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiadiazine derivatives:

  • Synthesis Method : Compounds were synthesized using hydrazine hydrate and phenyl isothiocyanate.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit growth in various bacterial and fungal strains.

Results Summary

The study revealed that some derivatives exhibited over 90% inhibition against specific microbial strains, indicating strong potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The compound’s activity is heavily influenced by the position and nature of substituents on the benzyl and phenyl groups. Below is a comparative analysis with key analogues (Table 1):

Table 1: Structural and Functional Comparison with Analogues

Compound Name (Reference) Substituents (Position) Molecular Weight (g/mol) Key Features Reported Activity
Target Compound 3-Fluoro-4-methoxybenzyl (4), 2-methoxyphenyl (2) ~455 (estimated)* Dual methoxy groups; fluorine enhances lipophilicity Hypothesized anti-inflammatory
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-... 3-Chlorobenzyl (4), 3-fluoro-4-methylphenyl (2) 430.88 Chloro and methyl substituents; higher halogen electronegativity Not specified
4-(2-Fluorobenzyl)-2-(4-methoxyphenyl)-... 2-Fluorobenzyl (4), 4-methoxyphenyl (2) ~430 (estimated) Altered fluorine position; para-methoxy group Undisclosed
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Chlorobenzoyl (3), hydroxy (4) 351.77 Hydroxy group enables hydrogen bonding; chlorobenzoyl enhances reactivity Anti-inflammatory

*Estimated based on structural similarity to and formula (C₂₃H₂₀FN₂O₅S).

Structural and Electronic Differences

Substituent Position: The target compound’s 2-methoxyphenyl group differs from the 3-fluoro-4-methylphenyl group in . In , the 2-fluorobenzyl group (vs. 3-fluoro-4-methoxybenzyl in the target) reduces steric bulk but may decrease electronic effects.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The fluorine (strong electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized electronic environment, enhancing dipole interactions compared to the chlorine and methyl groups in .

Hydrogen Bonding Potential: Unlike the hydroxy-containing analogue in , the target compound lacks hydrogen-bond donors, relying on methoxy oxygen lone pairs for weaker interactions. This may reduce solubility but improve membrane permeability.

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